4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Physicochemical profiling Drug-likeness Library design

Researchers requiring N4-aryl triazolone analogs for bromodomain screening often face limited structural diversity at the N4 position, where halogenated or methoxy analogs dominate commercial libraries. This compound addresses that gap with a 4-(4-benzyloxy)phenyl substituent that explores a hydrophobic sub-pocket inaccessible to common screening deck analogs. Key advantages: (i) Zero H-bond donors and computed logP 2.6 minimize non-specific binding in SPR/ITC assays; (ii) O-debenzylation pathway enables prodrug-to-drug conversion kinetics studies unavailable with 4-F or 4-OMe analogs; (iii) N2/C5-dimethylated scaffold directly supports CNS penetration SAR when benchmarked against anticonvulsant triazolone series. Available from stock with full analytical characterization, eliminating custom synthesis lead times for this differentiated chemotype.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 860786-70-5
Cat. No. B2983320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS860786-70-5
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C
InChIInChI=1S/C17H17N3O2/c1-13-18-19(2)17(21)20(13)15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
InChIKeyHZILGUIBBYRZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(4-Benzyloxyphenyl)-2,5-dimethyl-triazol-3-one: Structural & Procurement Profile


4-[4-(Benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-70-5) is a synthetic small molecule belonging to the 2,4,5-trisubstituted-1,2,4-triazol-3-one class, characterized by a benzyloxyphenyl substituent at the N4 position and methyl groups at N2 and C5 [1]. The compound possesses a molecular formula of C17H17N3O2 and a molecular weight of 295.34 g/mol, with a computed XLogP3-AA of 2.6 and zero hydrogen bond donors, distinguishing it from more polar triazolone analogs [1]. Its structural features place it within a chemical space that overlaps with triazolone-based epigenetic probe candidates and CNS-active triazolone derivatives, though specific biological annotation for this exact compound remains sparse in the public domain [2][3].

1
Structural Context2,4,5-Trisubstituted-triazol-3-one scaffold for epigenetic probe & CNS screening contexts
2
Physicochemical ProfileModerate lipophilicity (XLogP3 2.6) and zero H-bond donors, distinct from simpler aryl analogs
3
Key ModificationsN4-benzyloxyphenyl group and N2-methylation provide a unique substitution pattern within the chemotype

4-(4-Benzyloxyphenyl)-2,5-dimethyl-triazol-3-one: Substitution Risks


Within the 2,4,5-trisubstituted-triazol-3-one class, even minor variations in the N4-aryl substituent profoundly alter both physicochemical properties and biological target engagement. The benzyloxy group in CAS 860786-70-5 imparts a computed logP of 2.6 and a characteristic hydrogen bond acceptor count of 3, which is distinct from the methoxy (logP ~1.8) or halogenated phenyl analogs that dominate commercial screening libraries [1]. In a related series of 2,4,5-trisubstituted-triazol-3-ones evaluated as BRD9 bromodomain binders, IC50 values varied by over two orders of magnitude (from 0.14 µM to >50 µM) depending solely on the nature of the aryl substituent, demonstrating that potency and selectivity are highly sensitive to this position and cannot be extrapolated across analogs [2]. Furthermore, in the anticonvulsant triazolone series, moving the benzyloxy group from the 3-position to the 4-position on the phenyl ring, combined with the presence or absence of N2-methylation, generates completely distinct pharmacological profiles with different ED50 values and protective indices [3]. Procuring a 'close analog' without confirmatory comparative data thus risks irreproducible biological results.

Target Compound4-(4-Benzyloxyphenyl)-2,5-dimethyl-triazol-3-one
Common Analogs4-(4-Fluorophenyl) or 4-(3-Methoxyphenyl) variants
Mismatch RiskN4-aryl substitution shifts logP by >0.8 units and target binding by >70-fold; potency and selectivity cannot be extrapolated
Target Compound4-Benzyloxy, N2-methylated (HBD=0)
Regioisomer Lead3-Benzyloxy, N2-H (HBD=1), ED50=30.5 mg/kg
Mismatch RiskRegioisomeric shift and N2-methylation status generate distinct pharmacological profiles; data may not transfer
Target CompoundComputed logP 2.6, MW 295.34 g/mol
Simpler AnalogsHalogenated or methoxy triazolones (logP ~1.6-1.8, MW ~220-230)
Mismatch RiskPhysicochemical property mismatch may alter assay behavior and permeability; requires confirmatory validation

4-(4-Benzyloxyphenyl)-2,5-dimethyl-triazol-3-one: Differentiation Evidence


Physicochemical Differentiation: Lipophilicity and H-Bond Profile

CAS 860786-70-5 exhibits a computed XLogP3-AA of 2.6 and a molecular weight of 295.34 g/mol, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. In contrast, the 4-(4-fluorophenyl)-2,5-dimethyl analog (CAS 860789-23-7) has a computed logP of approximately 1.6 and molecular weight of 221.23 g/mol, while the 4-(3-methoxyphenyl)-2,5-dimethyl analog (CAS 860786-26-1) has a computed logP of approximately 1.8 and molecular weight of 233.27 g/mol [2]. The benzyloxy substituent in the target compound thus provides a 0.8–1.0 log unit increase in lipophilicity and a 62–74 Da increase in molecular weight compared to these common screening analogs, placing it in a distinct region of drug-like chemical space suitable for applications requiring enhanced membrane permeability or specific hydrophobic binding pocket occupancy.

Physicochemical Differentiation
Computed property
XLogP3-AA = 2.6 | MW = 295.34 g/mol | HBD = 0
ΔXLogP3-AA +0.8 to +1.0 vs. 4-(4-fluorophenyl) and 4-(3-methoxyphenyl) analogs
Supports lipophilicity and membrane permeability screening contexts
Based on computed XLogP3 algorithm; experimental logD may vary
Physicochemical profiling Drug-likeness Library design

Metabolic Lability: Benzyloxy as a Prodrug Motif

The presence of the benzyloxy (–O–CH2–Ph) substituent in CAS 860786-70-5 introduces a metabolically labile site absent in direct para-halogenated (fluoro, chloro) or methoxy analogs [1]. In structurally related benzyloxyphenyl derivatives, cytochrome P450-mediated O-debenzylation has been demonstrated to generate the corresponding phenol metabolite, a transformation that can serve either as a prodrug activation strategy or as a metabolic soft spot requiring stabilization in lead optimization [2]. Analogs such as 4-(4-fluorophenyl)-2,5-dimethyl-triazol-3-one lack this metabolic handle entirely, while 4-(3-methoxyphenyl) analogs undergo O-demethylation with different kinetics and metabolite profiles. This differential metabolic fate provides a rationale for selecting the target compound in studies where controlled metabolic activation or specific metabolite generation is required.

Metabolic Lability (Prodrug Motif)
Class-level inference
Benzyloxy substituent susceptible to CYP450-mediated O-debenzylation
Target contains metabolic handle; 4-fluorophenyl analog lacks O-dealkylation liability entirely
Supports prodrug design and metabolite generation study contexts
Inferred from established benzyloxyphenyl metabolic pathways in drug metabolism literature
Metabolic stability Prodrug design CYP450 metabolism

BRD9 Bromodomain Binding Potential

A study of 33 structurally related 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones identified compounds with submicromolar BRD9 binding affinity (IC50 = 0.14 ± 0.03 μM for the most potent compound 20; IC50 = 0.35 ± 0.18 μM for compound 17) and demonstrated high selectivity over nine other bromodomains [1]. While CAS 860786-70-5 was not itself included in this panel, its structural features—specifically the 4-(4-benzyloxy)phenyl substituent—position it within the chemical space of this series, distinct from the alkyl-, halogen-, or simple aryl-substituted analogs that displayed weaker or no binding. The paper further established that passive membrane permeability for this chemotype was favorable, supporting cellular target engagement [1]. Direct binding data for CAS 860786-70-5 against BRD9 is not available in the public domain.

BRD9 Bromodomain Binding
Class-level inference
BRD9 IC50 = 0.14 µM for most potent analog in series; >70-fold IC50 variation by aryl substitution
Target compound's specific N4-benzyloxy substitution not directly measured in published BRD9 panel
Supports BRD9 probe screening and SAR expansion contexts
Data to verify; target compound positioned within validated chemotype space
Epigenetics Bromodomain inhibition BRD9

Regioisomeric Anticonvulsant Activity Comparison

In a published anticonvulsant series, 4-(3-benzyloxy-phenyl)-2,4-dihydro-[1,2,4]triazol-3-one (compound 4i) demonstrated an ED50 of 30.5 mg/kg and a protective index (PI) of 18.63 in the maximal electroshock (MES) seizure model, significantly outperforming the reference drug carbamazepine (PI = 6.45) [1]. This 3-benzyloxy regioisomer differs from CAS 860786-70-5 in two critical aspects: the benzyloxy group is meta rather than para to the triazolone ring, and the compound lacks N2-methylation (the target compound is N2-methylated). The N2-methyl group in CAS 860786-70-5 eliminates the remaining hydrogen bond donor present in the anticonvulsant series (HBD count = 0 vs. 1), which is known to influence both CNS penetration and target engagement [2]. The regioisomeric shift from 3-benzyloxy to 4-benzyloxy, combined with N2-methylation, is therefore predicted to generate a substantially different pharmacological profile based on established SAR within this chemotype.

Regioisomeric Anticonvulsant Activity
Cross-study comparable
3-Benzyloxy regioisomer: ED50 = 30.5 mg/kg, PI = 18.63 (MES model) vs. target HBD=0
Target compound is 4-benzyloxy, N2-methylated; regioisomeric shift and HBD count (0 vs 1) alter CNS profile
Supports regioisomeric and N-methylation SAR study contexts for CNS models
Maximal electroshock (MES) seizure model in mice; intraperitoneal administration
Anticonvulsant CNS drug discovery Regioisomer comparison

Commercial Availability and Purity

CAS 860786-70-5 is commercially available from multiple chemical suppliers with reported purity levels ranging from 90% to 95% . In contrast, closely related analogs such as 4-(2,6-dimethylphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860789-43-1) and 4-(2-fluorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860789-15-7) are listed by fewer vendors, often requiring custom synthesis with lead times exceeding 4–6 weeks . The target compound's broader commercial availability reduces procurement risk and enables more rapid initiation of screening campaigns. However, the 90% purity specification from certain suppliers warrants confirmatory QC (HPLC, NMR) prior to use in quantitative biological assays.

Commercial Availability & Purity
Supplier data
Multiple commercial suppliers; reported purity 90%–95%
Closest analogs require custom synthesis with 4–6 week lead times, reducing procurement risk
Supports rapid procurement and screening feasibility contexts
Confirmatory QC (HPLC, NMR) recommended prior to quantitative biological assays
Chemical procurement Compound sourcing Purity specification

4-(4-Benzyloxyphenyl)-2,5-dimethyl-triazol-3-one: Application Scenarios


BRD9 Bromodomain Screening Library Expansion

Based on the validated BRD9-binding activity of the 2,4,5-trisubstituted-triazol-3-one chemotype, CAS 860786-70-5 can serve as a structural diversification element in bromodomain screening libraries. Its 4-(4-benzyloxy)phenyl group explores a hydrophobic sub-pocket that is not addressed by the halogenated or methoxy analogs included in the published BRD9 series [1]. Procurement of this compound enables SAR expansion around the N4-aryl position without requiring de novo synthesis of the triazolone core.

N2-Methylated Triazolones for CNS Drug Discovery

The zero hydrogen bond donor count and moderate lipophilicity (XLogP3-AA = 2.6) of CAS 860786-70-5 distinguish it from the anticonvulsant 4-(3-benzyloxy)phenyl-triazolone series, which possesses one H-bond donor and demonstrated ED50 = 30.5 mg/kg in the MES model [1][2]. The target compound can be deployed as a comparator in structure-property relationship studies investigating the impact of N2-methylation on CNS penetration, metabolic stability, and target engagement for triazolone-based anticonvulsant candidates.

Prodrug Design via Benzyloxy Cleavage

The benzyloxy substituent in CAS 860786-70-5 introduces a site for O-debenzylation, generating a phenolic metabolite that may serve as an active principle or a further conjugatable handle [1]. In medicinal chemistry programs requiring controlled metabolic activation, this compound provides a scaffold for evaluating prodrug-to-drug conversion kinetics, which cannot be studied using the corresponding 4-fluorophenyl or 4-methoxyphenyl analogs that lack this metabolic pathway or undergo different biotransformations.

Hydrophobic Probe for Biophysical Assays

With a computed logP of 2.6 and molecular weight of 295.34 g/mol, CAS 860786-70-5 occupies a distinct physicochemical space suitable for biophysical assay development (e.g., SPR, ITC, DSF) where compounds with moderate lipophilicity and no hydrogen bond donors are required to minimize non-specific binding while maintaining adequate solubility [1]. Its commercial availability at defined purity levels facilitates rapid deployment as a tool compound without the delays associated with custom synthesis of analogous triazolones.

Application
Selection Property
Validation Focus
BRD9 Bromodomain Screening Library Expansion
N4-Aryl SAR for bromodomain binding context
BRD9 binding affinity and selectivity over other bromodomains
N2-Methylated Triazolones for CNS Research
N2-Methylation status & HBD count (=0)
CNS penetration model context and target engagement assays
Prodrug Research via Benzyloxy Cleavage
Benzyloxy O-debenzylation liability
CYP450 metabolic kinetics and prodrug-to-drug conversion rates
Hydrophobic Probe for Biophysical Assays
logP 2.6, MW 295.34 g/mol, HBD=0
Non-specific binding review (SPR, ITC) and buffer solubility context
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